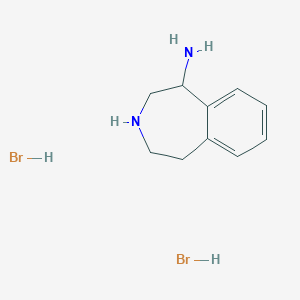
4-(4-(乙基磺酰基)哌嗪-1-基)-2,6-二甲氧基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with an ethylsulfonyl group and a pyrimidine ring substituted with two methoxy groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
作用机制
Target of Action
Similar compounds have been shown to exhibit anticancer activity and inhibit acetylcholinesterase . These targets play crucial roles in cell proliferation and neurotransmission, respectively.
Mode of Action
For instance, some compounds inhibit the function of enzymes like acetylcholinesterase , which can lead to an increase in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling.
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related to cell growth and proliferation , as well as neurotransmission . The downstream effects of these interactions can include altered cell growth and changes in neuronal signaling.
Pharmacokinetics
Similar compounds have been shown to accumulate in cells , suggesting that they may be well-absorbed and distributed within the body
Result of Action
Similar compounds have been found to exhibit anticancer activity and inhibit acetylcholinesterase . These effects could potentially lead to slowed cell growth and altered neuronal signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride in the presence of a base.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazines or pyrimidines.
相似化合物的比较
Similar Compounds
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a benzylsulfonyl group instead of an ethylsulfonyl group.
4-(4-(Methylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(4-(Phenylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a phenylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethylsulfonyl group may influence its solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-4-21(17,18)16-7-5-15(6-8-16)10-9-11(19-2)14-12(13-10)20-3/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQFJTWNWUCYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)


![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)








![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2399293.png)
![N-(4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2399296.png)
